
3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazin-3-yl ring attached to a 4-fluorophenyl group and an ethyl benzamide group. The pyridazin-3-yl ring is a nitrogen-containing heterocycle, which is a common feature in many biologically active compounds .科学研究应用
Cancer Therapeutics
PP242: has been identified as a potent agent in cancer therapy due to its inhibition of the mTOR pathway, which is crucial for cell growth and proliferation. The mTOR pathway is often dysregulated in cancers, making PP242 a valuable compound in oncology research, particularly in the treatment of chronic myeloproliferative disorders, glioblastoma, breast cancer, multiple myeloma, prostate cancer, and leukemias .
Anti-Inflammatory and Analgesic Applications
Compounds with indole derivatives, which share structural similarities with PP242 , have shown significant anti-inflammatory and analgesic activities. These properties suggest that PP242 could be explored for its potential to reduce inflammation and pain, possibly with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The indole scaffold found in PP242 is known for its antimicrobial properties. This makes PP242 a candidate for the development of new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .
Antiviral Properties
Indole derivatives have been reported to possess antiviral activities, including against influenza A and Coxsackie B4 virus. By extension, PP242 could be researched for its potential use in treating viral infections, contributing to the arsenal against emerging viral diseases .
Antidiabetic Effects
The structural framework of PP242 is similar to other compounds that have demonstrated antidiabetic effects. Research into PP242 could uncover new pathways or mechanisms for managing diabetes, potentially leading to novel treatments .
Cardiovascular Research
The inhibition of mTOR by PP242 could also have implications in cardiovascular diseases. mTOR is involved in the regulation of lipid metabolism and endothelial function, suggesting that PP242 could be beneficial in conditions like atherosclerosis or hypertension .
Agricultural Chemicals
Pyridazine derivatives, which include PP242 , have been used in the development of herbicides and pesticides. Exploring the agricultural applications of PP242 could lead to the creation of more effective and possibly environmentally friendly agrochemicals .
作用机制
Biochemical Pathways
The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival. It does so by controlling protein synthesis, autophagy, and metabolism. Inhibition of mTOR by PP242 can therefore affect these processes, potentially leading to cell cycle arrest or apoptosis .
Result of Action
The inhibition of mTOR by PP242 can lead to a variety of cellular effects. For instance, it can result in reduced protein synthesis , which can slow cell growth and proliferation. It can also induce autophagy, a process by which cells recycle their own components, which can lead to cell death in certain contexts .
属性
IUPAC Name |
3-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-3-1-2-14(12-15)19(25)22-10-11-26-18-9-8-17(23-24-18)13-4-6-16(21)7-5-13/h1-9,12H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWXJPWQTPIBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


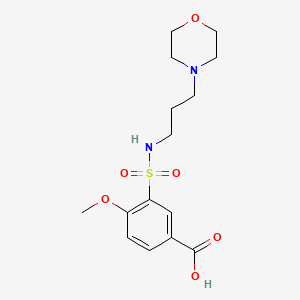
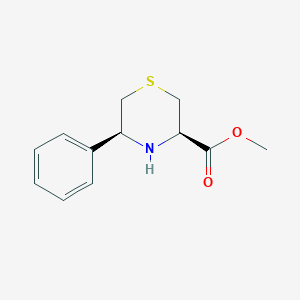
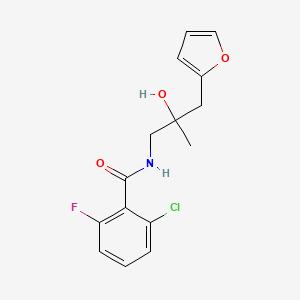
![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)
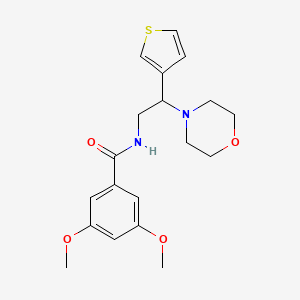

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2950667.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)

![N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide](/img/structure/B2950671.png)
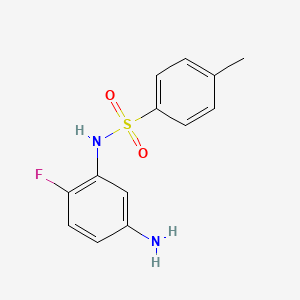

![N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950675.png)